molecular formula C21H17FN4O3S B2820008 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 942003-85-2

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide

Katalognummer: B2820008
CAS-Nummer: 942003-85-2
Molekulargewicht: 424.45
InChI-Schlüssel: QCDBGHJUNQQVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-(4-Fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound with the molecular formula C21H17FN4O3S and a molecular weight of 424.4 g/mol . It features a fused thiazolo[4,5-d]pyridazinone core, a structure class known for its heterocyclic diversity and potential as a bioactive scaffold in medicinal chemistry . The core structure is substituted at the 7-position with a 4-fluorophenyl group and at the 2-position with a methyl group. The acetamide side chain is linked to a 3-methoxyphenyl group . While specific biological data for this exact molecule is not fully detailed in public sources, compounds within the thiazolo[4,5-d]pyridazinone class are frequently explored in various research areas. Structural analogs of this core have been investigated for their potential as kinase inhibitors, as well as for exhibiting anticancer, antimicrobial, and anti-inflammatory activities in preliminary studies . The presence of the fluorophenyl and methoxyphenyl substituents may influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This product is intended for research purposes such as assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-6-8-14(22)9-7-13)25-26(21(19)28)11-17(27)24-15-4-3-5-16(10-15)29-2/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDBGHJUNQQVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most closely related compound is N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (RN: 942003-99-8) . Both compounds share the thiazolo[4,5-d]pyridazinone core and a 4-fluorophenyl group at position 5. The critical difference lies in the acetamide substituent: the target compound has a 3-methoxyphenyl group, while the analogue features a 4-chlorophenyl substituent.

Comparative Analysis

Property Target Compound N-(4-Chlorophenyl) Analogue
Substituent (R-group) 3-Methoxyphenyl 4-Chlorophenyl
Molecular Weight (g/mol) ~437.45 (calculated) ~441.87 (calculated)
LogP (Predicted) ~3.2 (methoxy enhances polarity) ~3.8 (chloro increases lipophilicity)
Solubility Moderate (polar substituent) Low (hydrophobic Cl substituent)
Synthetic Accessibility Challenging (meta-substitution) Easier (para-substitution)

Key Findings:

Pharmacokinetics: The higher logP of the 4-chloro analogue suggests greater membrane permeability but reduced aqueous solubility, whereas the 3-methoxy derivative may exhibit better solubility for oral bioavailability.

Synthetic Challenges: Meta-substitution on the phenyl ring complicates regioselective synthesis compared to para-substituted derivatives.

Mechanistic and Functional Insights

While experimental data for the target compound are sparse, insights can be extrapolated from related thiazolo[4,5-d]pyridazinones:

  • Kinase Inhibition: Analogues with electron-withdrawing groups (e.g., Cl, F) often show enhanced ATP-binding pocket interactions in kinases like CDK2 or EGFR .
  • Antimicrobial Activity: Methoxy-substituted derivatives may improve solubility for bacterial membrane penetration, as seen in fluoroquinolone analogues.

Methodological Considerations

Structural comparisons rely on tools like SHELX for crystallographic refinement and SIR97 for phase determination . These programs enable precise analysis of substituent effects on molecular conformation. For example, SHELXL could model the steric clash introduced by the 3-methoxy group, while SIR97 might resolve electron-density maps for the 4-fluorophenyl moiety.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
Synthesis involves multi-step reactions requiring precise control of conditions (temperature, solvent polarity, catalyst choice). Key challenges include:

  • Low yields in cyclization steps (thiazolo-pyridazine core formation).
  • Purification complexity due to byproducts from reactive intermediates.

Methodological Solutions:

  • Use microwave-assisted synthesis to accelerate cyclization (reduces side reactions) .
  • Employ HPLC-guided purification with C18 columns and gradient elution (acetonitrile/water) to isolate the target compound .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)
CyclizationPOCl₃, DMF, 80°C, 6h45–55
Acetamide couplingEDC/HOBt, DCM, RT70–85

Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; thiazole protons at δ 8.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-MS : Monitor purity (>95%) using a C18 column (λ = 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from:

  • Assay variability (cell lines, incubation times).
  • Solubility differences in DMSO vs. aqueous buffers.

Methodological Strategies:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) with sonication .
  • SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-methoxyphenyl on activity) .

Advanced: What computational strategies are effective for predicting molecular targets and binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17) to predict binding affinities .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Example Results:

TargetDocking Score (kcal/mol)Key Interactions
EGFR-9.2H-bond with Thr766, π-π stacking with Phe771
COX-2-7.8Hydrophobic interactions with Val523

Advanced: How to design structure-activity relationship (SAR) studies to optimize biological activity?

Answer:

  • Core modifications : Replace thiazolo-pyridazine with pyrazolo-pyrimidine to assess potency shifts .
  • Substituent screening : Test halogen (Cl, F) vs. methoxy groups at the phenyl ring for cytotoxicity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., carbonyl groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.